molecular formula C8H8Br2O B8758775 1,5-Dibromo-2-methoxy-3-methylbenzene CAS No. 7463-93-6

1,5-Dibromo-2-methoxy-3-methylbenzene

Cat. No.: B8758775
CAS No.: 7463-93-6
M. Wt: 279.96 g/mol
InChI Key: AYOMUNYKNNGFSZ-UHFFFAOYSA-N
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Description

1,5-Dibromo-2-methoxy-3-methylbenzene is a halogenated aromatic compound featuring a benzene ring substituted with two bromine atoms (at positions 1 and 5), a methoxy group (position 2), and a methyl group (position 3). This substitution pattern confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals. Its bromine atoms act as leaving groups, while the methoxy and methyl groups influence regioselectivity in further functionalization.

Properties

CAS No.

7463-93-6

Molecular Formula

C8H8Br2O

Molecular Weight

279.96 g/mol

IUPAC Name

1,5-dibromo-2-methoxy-3-methylbenzene

InChI

InChI=1S/C8H8Br2O/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4H,1-2H3

InChI Key

AYOMUNYKNNGFSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The positions of substituents on the benzene ring critically determine electronic and steric behavior:

Compound Substituents (Positions) Directing Effects Reactivity in Cross-Coupling Key Applications
This compound Br (1,5), OMe (2), Me (3) Methoxy (ortho/para), Br (meta) Moderate Pd-catalyzed coupling Polymer precursors, ligands
1,3-Dibromo-5-methoxy-2-methylbenzene Br (1,3), OMe (5), Me (2) Methoxy (ortho/para), Br (meta) High reactivity in Suzuki-Miyaura Pharmaceutical intermediates
2,4-Dibromo-1-methoxy-5-methylbenzene Br (2,4), OMe (1), Me (5) Methoxy (ortho/para), Br (meta) Low thermal stability Specialty chemicals

Key Findings :

  • Electronic Effects : The methoxy group (electron-donating) activates the ring for electrophilic substitution at ortho/para positions, while bromine (electron-withdrawing) deactivates the ring and directs meta .
  • Steric Hindrance : The methyl group at position 3 in this compound introduces steric constraints, reducing reaction rates compared to analogs without bulky substituents.

Comparison with Non-Brominated Analogs

Compounds like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (from ) highlight the role of directing groups. While the latter contains an N,O-bidentate directing group for C–H bond functionalization , this compound relies on halogen and methoxy groups for regioselectivity. This distinction makes the brominated compound more suitable for stepwise functionalization, whereas the benzamide derivative is tailored for metal-catalyzed C–H activation.

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